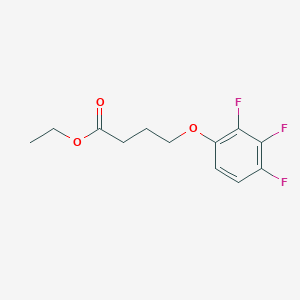

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O3 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

ethyl 4-(2,3,4-trifluorophenoxy)butanoate |

InChI |

InChI=1S/C12H13F3O3/c1-2-17-10(16)4-3-7-18-9-6-5-8(13)11(14)12(9)15/h5-6H,2-4,7H2,1H3 |

InChI Key |

ZTJSCAAUPLQZLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 2,3,4 Trifluoro Phenoxy Butanoate and Analogues

Esterification Reaction Pathways for Butanoate Formation

The final step in the synthesis of the target molecule, or a key step in creating its precursors, is the formation of the butanoate ester. This is typically achieved by reacting a carboxylic acid with an alcohol. youtube.com

A classic and widely used method for forming esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction requires conditions that favor the formation of the ester, such as the removal of water or the use of a large excess of the alcohol reactant. masterorganicchemistry.com

The mechanism proceeds through several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄, TsOH), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoit.edu

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comoit.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, yielding a protonated ester. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the ester to release the final product and regenerate the acid catalyst. oit.edu

For the synthesis of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate, this would involve the reaction of 4-(2,3,4-trifluorophenoxy)butanoic acid with ethanol (B145695) under acidic conditions.

Table 1: Overview of Fischer-Speier Esterification

| Step | Description | Key Feature |

| 1 | Protonation of the carboxylic acid's carbonyl group. | Increases electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic attack by the alcohol. | Forms a tetrahedral intermediate. |

| 3 | Proton transfer to a hydroxyl group. | Creates a good leaving group (H₂O). |

| 4 | Elimination of water. | Re-forms the C=O double bond. |

| 5 | Deprotonation. | Yields the final ester and regenerates the catalyst. |

An alternative, greener approach to ester synthesis utilizes enzymes, particularly lipases, as biocatalysts. umn.edu Lipases can catalyze esterification or transesterification reactions with high selectivity and under mild conditions, often avoiding the need for harsh acids and high temperatures. nih.gov These enzymes are particularly valuable in the food and pharmaceutical industries for producing flavor esters and chiral intermediates. nih.govnih.gov

Lipase-mediated synthesis can be performed via two main routes:

Esterification: Direct reaction of a carboxylic acid and an alcohol.

Transesterification: Reaction of an existing ester with an alcohol (alcoholysis), an acid (acidolysis), or another ester (interesterification). umn.edu

The reaction mechanism involves the formation of an acyl-enzyme intermediate. nih.gov For instance, in the synthesis of ethyl butanoate, lipase (B570770) from Candida antarctica B (often immobilized, like Novozym 435) has been shown to be highly effective in catalyzing the esterification of butanoic acid and ethanol. researchgate.net The use of organic solvents can influence reaction rates and yields, and in some cases, solvent-free systems are preferred to avoid toxicity and complex recovery steps. nih.gov

Table 2: Comparison of Esterification Methods for Butanoate Synthesis

| Feature | Acid-Catalyzed (Fischer) Esterification | Lipase-Mediated Esterification |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) masterorganicchemistry.com | Enzyme (e.g., Lipase) umn.edu |

| Conditions | Often requires heat and excess alcohol masterorganicchemistry.com | Mild temperatures (e.g., 25-50 °C) nih.gov |

| Selectivity | Low | High (regio-, chemo-, and enantioselectivity) nih.gov |

| Byproducts | Water (must be removed to drive equilibrium) masterorganicchemistry.com | Water; fewer side reactions |

| Environmental Impact | Use of strong acids can be harsh. | Considered a "green chemistry" approach. |

Strategies for Phenoxy Group Introduction

The formation of the ether linkage between the trifluorophenyl ring and the butanoate side chain is a critical step. This is typically achieved through methods that form aryl ethers.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming aryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups. libretexts.org The fluorine atoms on the phenyl ring in the target molecule are strongly electron-withdrawing, which facilitates the attack of a nucleophile on the ring.

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchegg.com

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored. chegg.com

In the context of synthesizing this compound, one could envision a reaction where an anion of ethyl 4-hydroxybutanoate (B1227057) attacks a 1,2,3,4-tetrafluorobenzene (B1293379) molecule. However, a more common strategy involves the reaction of a phenoxide with an alkyl halide.

A more direct and widely used method for synthesizing phenol (B47542) ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org

For the target molecule, the synthesis would involve:

Deprotonation: 2,3,4-Trifluorophenol (B133511) is treated with a strong base (e.g., sodium hydride, NaOH) to form the sodium 2,3,4-trifluorophenoxide salt.

Nucleophilic Substitution: The resulting phenoxide attacks an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) to form the desired ether linkage.

For bis-aryl ethers, where an aryl halide is used instead of an alkyl halide, the Ullmann condensation is employed, which requires a copper-based catalyst. wikipedia.org Transition-metal catalysis, using rhodium or ruthenium, has also been developed to facilitate SNAr reactions on less reactive or electron-neutral halobenzenes and even phenols themselves. acs.org

Incorporating Trifluoromethyl Moieties in Synthetic Design

While the target compound contains trifluoro-substituents rather than a trifluoromethyl group, the synthetic strategies for introducing fluorine-containing moieties are closely related and relevant for creating analogues. The trifluoromethyl (–CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and its impact on a molecule's metabolic stability and lipophilicity. jst.go.jpnih.gov

Several methods exist for introducing a –CF₃ group onto an aromatic ring:

From Trichloromethyl Groups: The earliest methods involved the halogen exchange of a trichloromethyl group using reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride (B91410). jst.go.jpnih.gov

From Diazonium Salts (Sandmeyer-type Reactions): Aromatic amines can be converted to diazonium salts, which are then reacted with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.org This offers a versatile route from widely available starting materials. organic-chemistry.org

From Aryl Halides: The use of trifluoromethyl copper (CuCF₃) reagents, often generated in situ, allows for the trifluoromethylation of aryl iodides and bromides. researchgate.net

From Boronic Acids: Copper-catalyzed trifluoromethylation of arylboronic acids using reagents like CF₃I or TMSCF₃ (Ruppert-Prakash reagent) provides another mild and functional-group-tolerant method. organic-chemistry.org

These methods provide a toolbox for designing analogues of this compound where one or more fluorine atoms are replaced by a trifluoromethyl group, allowing for the fine-tuning of the compound's electronic and physical properties.

Utilization of Trifluoromethyl-Containing Building Blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate)

The synthesis of complex fluorinated molecules often relies on the use of readily available, fluorinated starting materials known as building blocks. Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate) is a prominent example of such a building block. chemicalbook.comchembk.com Its structure, featuring a reactive β-ketoester moiety and a stable trifluoromethyl group, makes it exceptionally versatile.

This compound is typically synthesized via a Claisen condensation between ethyl trifluoroacetate (B77799) and ethyl acetate. chemicalbook.com Once formed, it can participate in a wide array of chemical transformations. For instance, it readily reacts with arylidenemalononitriles in the presence of a base, leading to the formation of complex heterocyclic systems like dihydropyrans and piperidines through domino reactions. researchgate.net It can also undergo multicomponent reactions with aldehydes and other nucleophiles to create highly functionalized fluorinated heterocycles. researchgate.net

Systematic studies on its reactions with anilines have shown that the reaction conditions (solvent, temperature, catalyst) can be tuned to chemoselectively produce either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates are valuable precursors for synthesizing different classes of quinolinones. researchgate.net While not a direct precursor to ethyl 4-(2,3,4-trifluorophenoxy)butanoate, the chemistry of ethyl 4,4,4-trifluoro-3-oxobutanoate exemplifies the building block approach, where a key structural motif (the trifluoromethyl group) is carried through a synthetic sequence.

Advanced Fluorination Reagents and Methodologies

Direct fluorination of aromatic rings is a fundamental strategy for preparing compounds like ethyl 4-(2,3,4-trifluorophenoxy)butanoate. Modern synthetic chemistry has moved beyond harsh and often hazardous traditional reagents like elemental fluorine or hydrogen fluoride, favoring more manageable and selective electrophilic and nucleophilic fluorinating agents. tcichemicals.com

Electrophilic fluorination is a reliable method for introducing fluorine to electron-rich aromatic systems. alfa-chemistry.com These reagents operate via an "F+" source. A key advantage is their enhanced safety and milder reaction conditions compared to older reagents. pharmtech.com

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Common Name/Type | Characteristics | Applications |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ | Selectfluor | Highly stable, low toxicity, strong oxidizing properties. alfa-chemistry.com | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorobenzenesulfonimide | Economical, stable, soluble in various organic solvents. alfa-chemistry.com | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | N-Fluoropyridinium salts | Reactivity is tunable by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of enol compounds and multi-electron aromatic compounds. alfa-chemistry.com |

In addition to electrophilic methods, nucleophilic aromatic substitution (SNAAr) and transition metal-catalyzed fluorinations offer powerful alternatives, especially for electron-poor or pre-functionalized aromatic rings. numberanalytics.com Nucleophilic methods use fluoride salts like CsF or KF, while transition-metal catalysis often employs palladium or copper complexes to facilitate the C-F bond formation. numberanalytics.com

Carbon-Chain Elongation and Functional Group Interconversions

Building the butanoate side chain and attaching it to the trifluorophenoxy moiety requires robust methods for carbon-carbon and carbon-oxygen bond formation, as well as the interconversion of functional groups.

Application of Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles used extensively in chain elongation. chadsprep.com When reacting with esters, these reagents typically add to the carbonyl carbon twice. The initial nucleophilic addition leads to a tetrahedral intermediate, which then eliminates the alkoxy group (-OR') to form a ketone. youtube.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent, yielding a tertiary alcohol after acidic workup. libretexts.org

While this double addition is common, modified, less reactive organometallic reagents can achieve single addition. Gilman reagents (lithium dialkylcuprates, R₂CuLi) or organocadmium reagents can react with more reactive carboxylic acid derivatives, like acyl chlorides, to form ketones, stopping the reaction at that stage. libretexts.org These reactions are fundamental for converting one functional group into another while simultaneously extending the carbon skeleton.

Alkylation and Acylation Strategies

Alkylation and acylation are cornerstone strategies for forming C-C and C-O bonds. A primary route to the target molecule's core structure involves a Williamson ether synthesis, a classic Sₙ2 alkylation where a phenoxide (the nucleophile) displaces a halide from an alkyl halide (the electrophile). In this case, 2,3,4-trifluorophenol would be deprotonated with a base to form the corresponding phenoxide, which then reacts with an appropriate four-carbon electrophile, such as ethyl 4-bromobutanoate, to form the ether linkage.

For C-C bond formation adjacent to an ester, the malonic ester synthesis is a classic example of an alkylation strategy. youtube.com It involves deprotonating diethyl malonate to form a stabilized enolate, which is then alkylated with an alkyl halide. Subsequent hydrolysis of the esters and decarboxylation yields a carboxylic acid with an extended carbon chain. youtube.com

Friedel-Crafts acylation is another key transformation, used to attach an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst like AlCl₃. libretexts.orglibretexts.org For example, reacting benzene (B151609) with acetyl chloride yields acetophenone. libretexts.org This introduces a ketone that can be further modified, representing a powerful method for building more complex structures from simple aromatic precursors.

Table 2: Comparison of Alkylation vs. Acylation Strategies

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Electrophile | Alkyl Halide (R-X) | Acyl Halide (RCO-X) or Anhydride |

| Product | Alkyl-substituted aromatic ring | Acyl-substituted aromatic ring (Ketone) |

| Carbocation Rearrangement | Common, can lead to mixed products. libretexts.org | Does not occur due to resonance-stabilized acylium ion. libretexts.org |

| Poly-substitution | Often occurs, as the alkylated product is more reactive than the starting material. youtube.com | Does not occur, as the acylated product is deactivated toward further substitution. youtube.com |

Multi-Step Synthesis Optimization and Scale-Up Considerations

Optimizing a multi-step synthesis for large-scale production involves more than just maximizing the yield of each step. It requires a holistic approach that considers cost, safety, environmental impact, and process robustness. Factorial design experiments can be employed to systematically optimize reaction parameters such as temperature, concentration, catalyst loading, and reaction time to find the most efficient conditions. rsc.org

For ester production, the choice of esterification method is critical. While classic Fischer esterification is common, other methods using coupling reagents may offer milder conditions. organic-chemistry.org On a larger scale, removing byproducts like water to drive the equilibrium toward the product is a key consideration. rsc.org

When scaling up, solvent choice becomes paramount. The ideal solvent should not only be effective for the reaction but also be easy to remove, recyclable, and have a low environmental and safety hazard profile. nih.gov The transition from batch processing to continuous flow synthesis is an increasingly important optimization strategy. Flow chemistry can offer superior control over reaction parameters, enhanced safety, and easier scale-up, making it attractive for the production of fine chemicals and pharmaceuticals. nih.gov

Advanced Purification and Isolation Techniques for Butanoate Esters

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For butanoate esters, a typical purification sequence begins with a workup procedure designed to remove catalysts and unreacted starting materials. lookchem.com

A common method involves washing the crude reaction mixture in a separatory funnel with aqueous solutions. sciencemadness.org An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., aqueous sodium bicarbonate) is effective at removing unreacted carboxylic acids. lookchem.comsciencemadness.org This is followed by a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

After the initial washes, the organic solution is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water. Once the solution is dry, the solvent is removed, typically using a rotary evaporator. The final purification of the crude ester is often achieved by fractional distillation under reduced pressure (vacuum distillation). lookchem.com This technique is suitable for thermally stable, volatile liquids and separates compounds based on their boiling points. For high-boiling or thermally sensitive esters, or for removing impurities with very similar boiling points, column chromatography is the preferred method. Solid esters may be purified by recrystallization from a suitable solvent system. lookchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 2,3,4 Trifluoro Phenoxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. For Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR Spectral Interpretation of Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons of the butanoate chain, and the aromatic proton on the trifluorophenoxy ring.

The ethyl group will present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons.

The butanoate chain contains two chemically non-equivalent methylene groups. The protons of the methylene group adjacent to the ester carbonyl (C(O)CH₂-) are expected to appear as a triplet, deshielded by the electron-withdrawing carbonyl group. The protons of the methylene group adjacent to the phenoxy oxygen (-OCH₂-) will also be a triplet and will be further downfield due to the deshielding effect of the electronegative oxygen atom. These two triplets will show coupling to the central methylene group.

The trifluorophenoxy ring has a single aromatic proton. This proton will be significantly influenced by the three adjacent fluorine atoms, resulting in a complex multiplet due to ¹H-¹⁹F couplings. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing nature of the fluorine substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |

| C(O)CH₂- | ~2.5 | Triplet | ~7.4 |

| -CH₂CH₂O- | ~2.2 | Quintet | ~7.0 |

| -OCH₂- | ~4.2 | Triplet | ~6.5 |

| Ar-H | ~6.8-7.2 | Multiplet | N/A |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are anticipated.

The ethyl group will show two signals, one for the methylene carbon (-OCH₂) and one for the methyl carbon (-CH₃). The butanoate chain will exhibit three signals for its methylene carbons and the carbonyl carbon. The carbonyl carbon (C=O) will appear significantly downfield.

The trifluorophenoxy moiety will display six signals for the aromatic carbons. The carbons directly bonded to fluorine will show characteristic C-F coupling. The chemical shifts of these carbons are influenced by the high electronegativity of the fluorine atoms. The carbon atom attached to the ether oxygen will also have a distinct chemical shift.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| -OC H₂CH₃ | ~61 |

| C(O)C H₂- | ~30 |

| -C H₂CH₂O- | ~24 |

| -OC H₂- | ~67 |

| C =O | ~173 |

| Aromatic Carbons | ~110-155 (with C-F coupling) |

Fluorine-19 (¹⁹F) NMR for Trifluorophenoxy Moiety Characterization

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. chegg.com The spectrum for this compound is expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring.

The chemical shifts of these fluorine atoms are highly sensitive to their position on the ring and the electronic environment. nih.gov Each fluorine signal will appear as a multiplet due to coupling with the other fluorine atoms (F-F coupling) and with the adjacent aromatic proton (H-F coupling). The coupling constants for F-F interactions are typically larger than for H-F interactions. chegg.com The analysis of these coupling patterns is instrumental in confirming the 2,3,4-substitution pattern of the trifluorophenoxy ring.

Predicted ¹⁹F NMR Data

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | Downfield | Doublet of Doublets |

| F-3 | Mid-field | Triplet of Doublets |

| F-4 | Upfield | Doublet of Doublets |

Two-Dimensional NMR Techniques for Connectivity Assignments

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group. It would also confirm the connectivity within the butanoate chain by showing correlations between the adjacent methylene groups.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~61 ppm, confirming their assignment to the -OCH₂- group of the ethyl ester.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₂H₁₃F₃O₃. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Calculated Exact Mass

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₃F₃O₃⁺ | 262.0817 |

| [M+H]⁺ | C₁₂H₁₄F₃O₃⁺ | 263.0895 |

| [M+Na]⁺ | C₁₂H₁₃F₃NaO₃⁺ | 285.0685 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and McLafferty rearrangement. For this compound, characteristic fragments would be expected from the cleavage of the ether bond and fragmentation of the trifluorophenoxy ring. The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns.

Predicted Key Fragmentation Ions

| m/z | Possible Fragment Structure |

| 217 | [M - OC₂H₅]⁺ |

| 177 | [C₆H₂F₃O]⁺ (Trifluorophenoxy cation) |

| 149 | [C₆H₂F₃]⁺ (Trifluorophenyl cation) |

| 85 | [C₄H₅O₂]⁺ (Butyryl cation) |

| 71 | [C₄H₇O]⁺ |

| 45 | [C₂H₅O]⁺ |

| 29 | [C₂H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is expected to be detected primarily as protonated molecules, [M+H]⁺, or as adducts with alkali metal ions such as sodium, [M+Na]⁺, which are often present as impurities in the solvent or glassware. proquest.comacs.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would provide valuable structural information by inducing fragmentation of the precursor ion. mdpi.com The fragmentation of even-electron ions, such as the [M+H]⁺ of the target molecule, typically proceeds through the loss of stable neutral molecules. mdpi.com For this compound, the primary fragmentation pathways would likely involve the cleavage of the ester and ether linkages.

Expected Fragmentation Pathways:

Loss of ethanol (B145695) (C₂H₆O): Cleavage of the ester group could result in the loss of a neutral ethanol molecule.

Loss of the ethyl group (C₂H₅): A common fragmentation for ethyl esters.

Cleavage of the ether bond: Fragmentation at the C-O ether linkage would lead to ions corresponding to the trifluorophenoxy moiety and the butanoate side chain.

A table of predicted prominent ions in the ESI-MS spectrum is presented below.

Table 1: Predicted ESI-MS Data for this compound

| Predicted m/z | Ion Formula | Interpretation |

|---|---|---|

| 273.08 | [C₁₂H₁₄F₃O₃+H]⁺ | Protonated molecule [M+H]⁺ |

| 295.06 | [C₁₂H₁₃F₃O₃Na]⁺ | Sodium adduct [M+Na]⁺ |

| 227.07 | [C₁₀H₈F₃O₂]⁺ | Fragment from loss of ethanol |

| 147.01 | [C₆H₂F₃O]⁺ | Trifluorophenoxy cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound. thermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. youtube.com

The purity of the compound is determined by the resulting chromatogram. A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities. The mass spectrometer then provides the mass spectrum of the compound eluting at that retention time, which serves as a chemical fingerprint for identification. youtube.com For this compound, the mass spectrum obtained under electron ionization (EI) would exhibit a molecular ion peak (M⁺) and a series of fragment ions. Common fragmentations for esters in EI-MS include the loss of the alkoxy group (-OR) and McLafferty rearrangement. libretexts.org

Table 2: Principles of Purity Assessment by GC-MS

| Parameter | Role in Purity Assessment |

|---|---|

| Retention Time | Characteristic for the compound under specific GC conditions. A single peak suggests high purity. |

| Peak Area | Proportional to the concentration of the compound. The relative area of impurity peaks can be used to quantify the purity level. |

| Mass Spectrum | Confirms the identity of the main peak and helps in the identification of any impurity peaks. |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks would arise from the carbonyl group (C=O) of the ester, the C-O bonds of the ester and ether, the C-F bonds of the trifluorophenyl ring, and the various C-H bonds. The "Rule of Three" for esters predicts three strong bands for the C=O stretch and two C-O stretches. spectroscopyonline.com The C=O stretching frequency for an aliphatic ester typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the electron-withdrawing fluorine atoms on the aromatic ring could potentially cause a slight shift in the C=O frequency.

The C-F stretching vibrations of fluorinated aromatic compounds typically appear in the region of 1300-1000 cm⁻¹, often as strong and complex bands. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H Stretch | Medium |

| 1750-1735 | Ester C=O Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |

| 1300-1200 | Aromatic Ether C-O Stretch | Strong |

| 1250-1000 | Ester C-O Stretch | Strong |

| 1300-1100 | C-F Stretch | Strong, Complex |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the trifluorophenoxy group. The benzene (B151609) ring and its substituents will give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. youtube.com

The substitution of fluorine atoms on the benzene ring is expected to have a relatively small effect on the position of the primary benzenoid absorption bands compared to other halogens. cdnsciencepub.com Aromatic compounds typically exhibit a strong absorption band (the E-band) around 200 nm and a weaker band (the B-band) around 254 nm. The presence of the ether oxygen and the fluorine atoms as substituents will likely cause a slight red shift (bathochromic shift) of these bands. The absorption spectrum of fluorobenzene, for instance, shows a band system in the 2750–2380 Å (275–238 nm) region. aip.org

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~ 210 - 230 | π → π* (E-band) | High |

| ~ 260 - 280 | π → π* (B-band) | Low to Medium |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

Currently, there is no information in the public domain to suggest that the crystal structure of this compound has been determined. If such a study were to be conducted, it would reveal the precise spatial arrangement of the trifluorophenoxy and ethyl butanoate moieties, including the torsion angles that define the molecule's shape. This information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Mechanistic Organic Chemistry of Ethyl 4 2,3,4 Trifluoro Phenoxy Butanoate Reactions

Hydrolysis Kinetics and Mechanisms of Butanoate Esters

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.orglumenlearning.com For butanoate esters like Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate, the reaction involves the cleavage of the ester linkage to yield a carboxylic acid and an alcohol. libretexts.orglardbucket.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible process, representing the reverse of Fischer esterification. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction is typically performed by heating the ester with an excess of water and a strong acid catalyst. chemguide.co.uk The mechanism initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfer and elimination of the alcohol (ethanol) regenerates the acid catalyst and produces the carboxylic acid, in this case, 4-(2,3,4-trifluoro-phenoxy)butanoic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction that goes to completion. lumenlearning.comchemguide.co.uk This process, known as saponification, is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, resulting in the final products: a carboxylate salt and ethanol (B145695). youtube.com The irreversibility of this final acid-base step drives the reaction to completion. chemguide.co.uk

The kinetics of hydrolysis are influenced by the substituents on the ester. The electron-withdrawing trifluorophenoxy group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to a non-substituted phenoxybutanoate.

| Characteristic | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible chemguide.co.uk | Irreversible/Completion lumenlearning.comchemguide.co.uk |

| Products | Carboxylic Acid & Alcohol libretexts.orglumenlearning.com | Carboxylate Salt & Alcohol libretexts.orglumenlearning.com |

| Role of Water/Base | Nucleophile (in excess) chemguide.co.uk | Reactant (consumed) libretexts.org |

Nucleophilic Substitution Reactions at Alkyl and Aryl Centers

The structure of this compound offers two primary locations for nucleophilic substitution: the alkyl chain and the aromatic ring.

Substitution at the Alkyl Center: The primary site for S_N2 reactions on the alkyl portion is the carbon atom bonded to the ether oxygen. Cleavage of the C-O ether bond can be achieved with strong nucleophiles. The ester group itself can undergo nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. This is a common pathway for converting esters into other functional groups like amides or different esters (transesterification). scribd.com

Substitution at the Aryl Center (S_NAr): The trifluorinated phenyl ring is highly activated for nucleophilic aromatic substitution (S_NAr). Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as the three fluorine atoms and the phenoxy linkage, makes the ring electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The S_NAr mechanism proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The electron-withdrawing groups, particularly when positioned ortho and para to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgnih.gov

| Reaction Center | Reaction Type | Description | Key Factors |

|---|---|---|---|

| Ester Carbonyl | Nucleophilic Acyl Substitution | Replacement of the ethoxy group (-OCH₂CH₃). | Strength of the incoming nucleophile. |

| Aromatic Ring Carbon | Nucleophilic Aromatic Substitution (S_NAr) | Replacement of a fluorine atom on the phenyl ring. | Activation by electron-withdrawing groups (fluorine atoms). libretexts.org |

Oxidation and Reduction Pathways of Ester and Aromatic Functionalities

Reduction of the Ester Group: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group, forming an intermediate aldehyde. libretexts.org Because aldehydes are more reactive than esters, the aldehyde is immediately reduced further by another equivalent of the hydride agent to yield the primary alcohol after an acidic workup. libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can be used under controlled conditions (e.g., low temperature) to stop the reaction at the aldehyde stage. libretexts.org

Oxidation and Reduction of the Aromatic Ring: Aromatic ethers can undergo both oxidation and reduction, though conditions can be harsh. numberanalytics.com

Oxidation: Oxidation of the aromatic ether can lead to the formation of quinones or other oxidized products, depending on the specific reagents used. numberanalytics.com

Reduction: Reduction of the aromatic ether could potentially cleave the ether linkage, yielding an alkane or arene. numberanalytics.com The trifluorinated ring is generally resistant to reduction due to the high electronegativity of fluorine.

Molecular Rearrangement Processes Involving Peroxides and Ketones (e.g., Baeyer–Villiger Oxidation)

The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com While this compound is an ester, not a ketone, this type of rearrangement could be relevant in a multi-step synthesis where a ketone precursor is used or formed.

The mechanism involves the nucleophilic addition of the peroxyacid to the ketone's carbonyl carbon, followed by the migration of one of the alkyl or aryl groups attached to the carbonyl. organic-chemistry.org The reaction is highly regioselective, with the migratory aptitude generally following the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org This preference is based on the ability of the migrating group to stabilize a partial positive charge in the transition state. The reaction is also stereospecific, with the migrating group retaining its stereochemistry. sigmaaldrich.com

Transition Metal-Catalyzed Cross-Coupling and Insertion Reactions

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Cross-Coupling Reactions: The C(aryl)-O bond in the ether linkage and the C-F bonds on the aromatic ring of this compound are potential sites for cross-coupling reactions. While C-O bonds are robust, nickel and palladium catalysts have been developed to activate these bonds for coupling with various partners, such as organoboranes (Suzuki coupling), organozincs, and amines (Buchwald-Hartwig amination). researchgate.net These reactions offer a pathway to replace the entire phenoxybutanoate moiety or to functionalize the aromatic ring. Similarly, C-F bond activation, though challenging, is an active area of research for introducing new groups onto the fluorinated ring.

Recent developments have also shown that C-C cross-coupling of aryl ethers can occur without a transition metal, using strong bases like KHMDS to facilitate the reaction. researchgate.netnih.gov

Insertion Reactions: Transition metals can also catalyze insertion reactions. For example, a metal complex could insert into the C-O bond of the aryl ether, forming an organometallic intermediate that can then undergo further reactions.

| Reaction Type | Catalyst | Bond Targeted | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Palladium | C(aryl)-O | Formation of a new C-C bond, replacing the ether. researchgate.net |

| Buchwald-Hartwig Amination | Palladium/Nickel | C(aryl)-O | Formation of a new C-N bond, replacing the ether. |

| C-F Activation | Various (e.g., Ni, Pd) | C(aryl)-F | Replacement of a fluorine atom with a new functional group. |

Regioselectivity and Stereoselectivity in Reaction Outcomes

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In reactions involving the aromatic ring of this compound, the directing effects of the existing substituents are paramount.

Electrophilic Aromatic Substitution: The ether oxygen is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined effect would direct incoming electrophiles to the C5 position of the ring, which is para to the fluorine at C2 and ortho to the fluorine at C4.

Nucleophilic Aromatic Substitution (S_NAr): The regioselectivity is determined by the positions of the electron-withdrawing groups relative to the leaving group. Attack will be favored at positions that are ortho or para to the activating groups, allowing for effective resonance stabilization of the Meisenheimer intermediate. youtube.com

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. wikipedia.org The parent molecule, this compound, is achiral. Stereoselectivity becomes a factor in reactions that introduce a new chiral center. For example:

Reduction of a Ketone Precursor: If a ketone group were present on the butanoate side chain (e.g., at C3), its reduction to a secondary alcohol would create a chiral center. The use of a chiral reducing agent could lead to the enantioselective formation of one alcohol enantiomer over the other. nih.gov

Asymmetric Conjugate Addition: Reactions that add a nucleophile to an unsaturated derivative of the butanoate ester can be made stereoselective using chiral catalysts, leading to products with high diastereomeric or enantiomeric excess. nih.gov

Computational and Theoretical Investigations of Ethyl 4 2,3,4 Trifluoro Phenoxy Butanoate

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules such as Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate.

Geometry Optimization and Conformational Landscape Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. This involves exploring the potential energy surface to identify various low-energy conformers and the global minimum energy structure.

The conformational landscape is typically explored by systematically rotating key dihedral angles, such as those in the phenoxy and butanoate side chains. The relative energies of these conformers determine their population at a given temperature. Identifying the most stable conformer is essential, as it is the most representative structure for subsequent property calculations. Advanced algorithms can be employed to ensure a comprehensive search of the conformational space. chemrxiv.orgresearchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (anti-periplanar) | 0.00 |

| Conformer A | ~60° (gauche) | 1.5 |

| Conformer B | ~ -60° (gauche) | 1.5 |

| Conformer C | ~0° (syn-periplanar) | 4.2 |

Note: This table presents hypothetical data for illustrative purposes, as specific conformational analysis data for this compound is not publicly available. The energies are calculated relative to the most stable conformer.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP))

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.netmaterialsciencejournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich trifluorophenoxy ring, while the LUMO might be distributed over the carbonyl group of the ester.

The Molecular Electrostatic Potential (MESP) map is another vital tool that visualizes the charge distribution of a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the ether and carbonyl groups, along with the fluorine atoms, are expected to be regions of negative potential. In contrast, the hydrogen atoms and the carbonyl carbon would exhibit positive potential. bhu.ac.inresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This table contains hypothetical values based on typical DFT calculations for similar organic molecules and serves as an illustration.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. In this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs into the aromatic ring and the ester group, providing a deeper understanding of its electronic structure and stability.

Reactivity Descriptors (e.g., Fukui Functions, Global Philicity, Electrophilicity Indices)

Global Reactivity Descriptors : These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). beilstein-journals.org These values give a general sense of the molecule's reactivity. A higher electrophilicity index suggests a greater propensity to accept electrons.

Local Reactivity Descriptors : Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile. beilstein-journals.org For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.35 |

| Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 3.32 |

Note: These are illustrative, hypothetical values derived from the FMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis spectra). researchgate.netcnr.it By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). mdpi.comrsc.org

For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the aromatic ring and n → π* transitions involving the lone pairs on the oxygen atoms. materialsciencejournal.org Comparing the theoretically predicted spectrum with an experimental one can help in the assignment of spectral bands and provides validation for the computational methodology. chemrxiv.org

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.05 | n → π |

| S0 → S2 | 260 | 0.45 | π → π |

| S0 → S3 | 210 | 0.20 | π → π* |

Note: This table presents hypothetical data for illustrative purposes. The actual transitions and their characteristics would depend on the specific electronic structure of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgblogspot.com The "structure" is represented by calculated molecular descriptors, which can be electronic (like HOMO/LUMO energies, atomic charges), steric, or hydrophobic in nature.

In the context of this compound, if it were part of a series of compounds with known biological activity, a QSAR model could be developed. nih.govorientjchem.org This model would take the form of an equation that correlates the activity with one or more molecular descriptors. Such a model would be invaluable for:

Understanding the mechanism of action : By identifying which descriptors are most important for activity, one can infer the key molecular features required for the biological effect.

Predicting the activity of new compounds : The QSAR model can be used to predict the activity of yet-to-be-synthesized analogues, thereby guiding the design of more potent and selective molecules. drugdesign.org This rational approach can significantly streamline the drug discovery and development process.

For example, a hypothetical QSAR study might reveal that the electrophilicity of the aromatic ring and the steric bulk of the ester group are critical for the activity of this class of compounds. This information would then be used to propose modifications to the structure of this compound to enhance its desired properties.

Theoretical Elucidation of Reaction Mechanisms and Transition States

This section would typically detail the use of computational methods to explore the potential chemical reactions involving this compound. Research in this area would aim to understand the step-by-step pathways of reactions, such as hydrolysis, oxidation, or nucleophilic substitution.

Using quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, researchers can model the potential energy surface of a reaction. This allows for the identification of key stationary points, including reactants, products, intermediates, and, crucially, transition states.

A hypothetical data table for a reaction mechanism study is presented below. This table illustrates how activation energies and reaction enthalpies, calculated for each step of a proposed mechanism, would be displayed.

| Reaction Step | Transition State (TS) Identifier | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| Reactant -> TS1 | TS1_hydrolysis | Data not available | Data not available |

| Intermediate 1 -> TS2 | TS2_rearrangement | Data not available | Data not available |

| Intermediate 2 -> Product | TS3_final | Data not available | Data not available |

| This table is for illustrative purposes only. No actual data for this compound is available. |

The analysis would involve a detailed description of the geometry of the calculated transition states, identifying the key bonds being formed or broken. This information provides a molecular-level understanding of the reaction's feasibility and kinetics.

Solvent Effects on Molecular Properties and Reactivity

The influence of solvents on the behavior of this compound would be the focus of this subsection. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, are generally employed to simulate how different solvent environments affect the molecule.

Studies would investigate changes in molecular geometry, electronic structure (e.g., dipole moment), and spectroscopic properties in various solvents. Furthermore, the impact of the solvent on reaction energetics and mechanisms, as discussed in the previous section, would be a critical area of investigation. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating a reaction.

A representative data table for a solvent effect study is shown below. This table would typically compare a key molecular property, such as the dipole moment, or a reaction's activation energy across a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Ethanol (B145695) | 24.6 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

| This table is for illustrative purposes only. No actual data for this compound is available. |

The findings would provide insights into the optimal conditions for the synthesis or application of the compound and would help in interpreting experimental observations where solvent choice plays a significant role.

Stereochemical Considerations and Chiral Synthesis of Butanoate Esters

Enantioselective Synthetic Approaches for Butanoate Esters

Enantioselective synthesis, or asymmetric synthesis, involves the preferential formation of one enantiomer over the other. This is achieved by using a chiral influence, such as an enzyme or a synthetic catalyst, to guide the reaction pathway.

Biocatalysis offers a powerful and environmentally benign approach to creating chiral molecules with high stereoselectivity. Whole-cell microbial systems, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, particularly reductases and lipases, are widely employed for the asymmetric reduction of prochiral ketones. unipd.itnih.gov For instance, the asymmetric reduction of a keto-butanoate precursor can yield a chiral hydroxy-butanoate with high enantiomeric excess (ee).

The reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using Saccharomyces uvarum cells in a biphasic system has been demonstrated to achieve 85.0% conversion and 85.2% ee. nih.gov Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been accomplished using recombinant Escherichia coli strains, yielding a product with 99% ee. nih.gov These processes leverage the highly specific active sites of enzymes like alcohol dehydrogenases (ADHs), which selectively deliver a hydride to one face of the carbonyl group. nih.gov The efficiency of these reductions can be influenced by various factors, including the microbial species, substrate concentration, pH, and temperature. nih.gov

Table 1: Examples of Microbial/Enzymatic Asymmetric Reduction for Butanoate Precursors

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.2% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |

| 2-Substituted 2-butenolides | Reductase from Marchantia polymorpha | (R)-Butanolides | High | researchgate.net |

| Racemic HEB | Candida antarctica lipase (B570770) B (CALB) | (S)-HEB | >96% | technion.ac.il |

Chiral Catalyst-Mediated Reactions

Synthetic chiral catalysts, including metal complexes and small organic molecules (organocatalysts), provide a versatile and predictable means of controlling stereochemistry. These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer.

A prominent method is the catalytic asymmetric allylic esterification, where a prochiral allylic alcohol is converted into a chiral allylic ester. organic-chemistry.org For example, using a chiral palladium(II) catalyst, allylic trichloroacetimidates can react with various carboxylic acids to produce chiral esters with high yields and enantioselectivities (up to 99% ee). organic-chemistry.org Another powerful approach is the nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin, which can directly generate esters of enantioenriched dialkyl carbinols. nih.gov Organocatalysis, using chiral amines or phosphoric acids, has also emerged as a key strategy, particularly in Mukaiyama-aldol or Michael reactions to construct chiral ester frameworks. acs.org

Table 2: Chiral Catalyst Systems for Asymmetric Ester Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Palladium(II) Complex | Asymmetric Allylic Esterification | High yields (60-98%) and ee (86-99%). organic-chemistry.org | organic-chemistry.org |

| Chiral Nickel/Ligand Complex | Enantioconvergent Alkyl-Alkyl Coupling | Uses earth-abundant metal; good functional group tolerance. nih.gov | nih.govresearchgate.net |

| Chiral Imidazolidinone | Organocatalytic Mukaiyama-Michael Reaction | Forms highly functionalized, enantiomerically enriched butenolides. acs.org | acs.org |

| Chiral Titanium/BINOL Complex | Vinylogous Mukaiyama-Aldol Reaction | Synthesizes δ-hydroxy-β-keto esters with excellent enantioselectivity. nih.gov | nih.gov |

Diastereoselective Synthesis Methods

When a molecule already contains one or more stereocenters, the introduction of a new one can result in the formation of diastereomers. Diastereoselective synthesis aims to control this process to form one diastereomer preferentially. This is typically governed by the steric and electronic properties of the existing chiral center(s), which direct the approach of reagents.

For example, in the synthesis of a δ,β-dihydroxy ester, a structural motif found in many natural products, the reduction of a δ-hydroxy-β-keto ester can be controlled to produce either the syn- or anti-diol. nih.gov The existing hydroxyl group at the δ-position can chelate to a reducing agent (e.g., those containing boron or zinc), creating a rigid cyclic intermediate that blocks one face of the ketone from attack, leading to high diastereoselectivity. This substrate-controlled approach is fundamental in building complex acyclic molecules with multiple stereocenters.

Resolution of Racemic Mixtures (e.g., via Chiral Resolving Agents)

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. Since enantiomers have identical physical properties, this cannot be achieved by standard techniques like distillation or simple crystallization. libretexts.org

A classical method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. wikipedia.org For a racemic carboxylic acid precursor, this is often done by reacting it with an enantiomerically pure chiral base (a resolving agent), such as (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine. wikipedia.orglibretexts.org This reaction forms a mixture of diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base), which can then be separated by fractional crystallization due to their different solubilities. After separation, the pure acid enantiomer is recovered by treatment with a strong acid. libretexts.org

Enzymatic kinetic resolution is another highly effective method. Lipases are commonly used to selectively catalyze the esterification or transesterification of one enantiomer in a racemic mixture of alcohols or acids. nih.gov For example, Aspergillus niger lipase can resolve racemic 2-phenoxypropanoic acids through irreversible transesterification, showing high enantioselectivity. nih.gov The enzyme acylates one enantiomer much faster than the other, allowing the acylated product to be separated from the unreacted enantiomer. An inherent limitation is that the maximum yield for the desired enantiomer is 50%. technion.ac.il

Table 3: Common Chiral Resolving Agents

| Agent Type | Example | Used to Resolve | Reference |

| Chiral Base | (R)-1-Phenylethylamine | Racemic Carboxylic Acids | wikipedia.orglibretexts.org |

| Chiral Base | Brucine, Strychnine | Racemic Carboxylic Acids | libretexts.org |

| Chiral Acid | (+)-Tartaric Acid | Racemic Bases | libretexts.orglibretexts.org |

| Chiral Acid | (-)-Mandelic Acid | Racemic Bases | libretexts.orglibretexts.org |

| Enzyme (Lipase) | Pseudomonas sp. lipase | Racemic Carboxylic Acids | nih.gov |

Absolute Configuration Determination (e.g., Mosher's Acid Esters)

Once an enantiomerically enriched sample has been synthesized or isolated, its absolute configuration (the actual R or S designation) must be determined. While X-ray crystallography provides a definitive answer, it requires a suitable single crystal, which is not always obtainable. taylorandfrancis.com A widely used alternative is the Mosher's acid method, an NMR-based technique. wikipedia.orgnih.gov

This method involves derivatizing the chiral secondary alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu The procedure is as follows:

Two separate reactions are performed, esterifying the chiral alcohol of unknown configuration with (R)-MTPA and (S)-MTPA, typically using their more reactive acid chloride forms (MTPA-Cl). This produces a pair of diastereomeric Mosher's esters. nih.govstackexchange.com

The ¹H NMR spectrum is recorded for each diastereomeric ester.

The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned for both the (R)-MTPA and (S)-MTPA esters.

The chemical shift difference (Δδ) is calculated for corresponding protons using the convention Δδ = δS - δR. stackexchange.com

The analysis relies on the principle that the diastereomeric esters adopt a preferred conformation where the bulky trifluoromethyl (CF₃), methoxy (B1213986) (OCH₃), and phenyl groups of the MTPA moiety have a predictable anisotropic shielding/deshielding effect on the nearby protons of the alcohol moiety. Protons that lie on the same side as the phenyl group in the preferred conformation will be shielded (shifted upfield), while those on the other side will be deshielded. By analyzing the signs of the Δδ values, the absolute configuration of the original alcohol stereocenter can be reliably assigned. nih.govumn.edu

Stereochemical Stability and Dynamic Stereochemistry

The stereochemical stability of a chiral center is crucial, as racemization would lead to a loss of biological activity or desired physical properties. For a chiral center in a butanoate ester, such as a hydroxyl group at the C2, C3, or C4 position, stability depends on the molecule's structure and the conditions it is exposed to.

Chiral centers that are carbinol carbons (C-OH) are generally configurationally stable under neutral, mildly acidic, or mildly basic conditions. The C-O bond of the phenoxy group and the ester linkage are more susceptible to chemical transformation than the stereocenter itself. nih.govnih.gov However, harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to elimination reactions if a suitable proton is available, which could destroy the stereocenter.

Derivatization and Structural Modification Strategies for Phenoxybutanoate Scaffolds

Systematic Modification of the Butanoate Ester Moiety

The ethyl butanoate portion of the molecule is a versatile handle for derivatization, allowing for a range of chemical transformations that can significantly alter the compound's characteristics, such as solubility, polarity, and ability to form hydrogen bonds.

Key modification strategies include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2,3,4-trifluoro-phenoxy)butanoic acid. This transformation is fundamental, as the resulting acid can serve as a precursor for numerous other functional groups. For instance, in related compounds like fenofibrate, mild alkaline hydrolysis is a standard procedure to obtain the active acidic metabolite. nih.gov

Amidation: The carboxylic acid derivative can be coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a wide array of amides. This introduces basic nitrogen atoms and the potential for new hydrogen bond interactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-(2,3,4-trifluoro-phenoxy)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. Alternatively, the intermediate carboxylic acid can be reduced. This removes the carbonyl group's hydrogen bond accepting capability and introduces a hydrogen bond donor.

Hydrazide Formation: The ester can react with hydrazine (B178648) (N₂H₄) to form the corresponding hydrazide. Research on related fluorinated butanoates has demonstrated that condensation with various hydrazines can produce novel hydrazono-butanoate derivatives. researchgate.net

These modifications are summarized in the table below.

| Starting Moiety | Reagent/Condition | Resulting Functional Group | Potential Property Change |

| Ethyl Ester | NaOH or HCl (aq) | Carboxylic Acid | Increased polarity and acidity |

| Carboxylic Acid | Amine, Coupling Agent | Amide | Introduction of H-bond donors/acceptors |

| Ethyl Ester | LiAlH₄ | Primary Alcohol | Increased H-bond donating ability |

| Ethyl Ester | Hydrazine | Hydrazide | Introduction of reactive N-H groups |

Functionalization and Diversification of the Trifluorophenoxy Ring

The 2,3,4-trifluorophenoxy ring is a critical determinant of the molecule's properties, influencing its lipophilicity and electronic character. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards standard electrophilic aromatic substitution. However, several strategies can be employed for its diversification:

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, particularly the one at the C4 position (para to the ether linkage), can be susceptible to displacement by strong nucleophiles. The success of this reaction is highly dependent on the specific substrate and reaction conditions.

Directed Ortho-Metalation (DoM): It may be possible to deprotonate the C5 position of the aromatic ring using a strong base like an organolithium reagent. The ether oxygen could potentially direct the metalation. The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to install new functional groups.

Precursor Synthesis: A more versatile approach involves synthesizing the scaffold from an already functionalized phenol (B47542). For example, starting with a 2,3,4-trifluoro-5-nitrophenol would place a nitro group on the ring. This nitro group could then be reduced to an amine, as demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate from its nitro-precursor. mdpi.com This amine can then be further modified through diazotization or acylation, opening a wide range of diversification possibilities.

Potential Applications in Advanced Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The structure of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecules. Its utility stems from the distinct reactivity of its functional groups.

The ethyl ester group is a classic functional handle in organic synthesis. It can undergo a variety of transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2,3,4-trifluoro-phenoxy)butanoic acid. This acid can then be used in amide bond formation, coupled with other molecules, or used to functionalize surfaces.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups to modify solubility or reactivity.

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-(2,3,4-trifluoro-phenoxy)butan-1-ol, which opens up further synthetic pathways.

Claisen Condensation: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with other esters to form β-keto esters, a key reaction for carbon-carbon bond formation.

The trifluorophenoxy moiety provides a stable, yet electronically influential, core. The ether linkage is generally robust under many reaction conditions, allowing for selective modification at the ester terminus. The trifluorinated aromatic ring itself can be a target for further functionalization, such as nucleophilic aromatic substitution, although the electron-rich nature of the ether oxygen and the specific fluorine substitution pattern would heavily direct the outcome of such reactions. The synthesis of organofluorine compounds is crucial for pharmaceuticals, agrochemicals, and materials science, as the inclusion of fluorine can significantly enhance biological and physicochemical properties. researchgate.net

The molecule can therefore serve as a precursor in multi-step syntheses, introducing a trifluorinated phenyl ether group into a larger target structure, a common strategy for creating novel pharmaceuticals, liquid crystals, or polymers.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Use |

|---|---|---|---|

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Amide coupling, further derivatization |

| Ethyl Ester | Reduction | Primary Alcohol | Introduction of new functional groups |

| Ethyl Ester | Transesterification | Different Ester | Modification of physical properties |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Ring | Tuning electronic properties |

Contributions to Advanced Materials Design and Engineering

The incorporation of fluorine into molecules is a key strategy in modern materials science for imparting unique properties. Fluorinated compounds are well-known for their high thermal stability, chemical inertness, and low surface energy, which leads to hydrophobicity and oleophobicity. researchgate.net These properties make this compound a promising candidate for use in the design of advanced materials.

Surface Functionalization and Coatings: The trifluorophenoxy group can act as a "functional head" that, when anchored to a surface, would present a low-energy, non-stick, and water/oil-repellent interface. This is analogous to the properties of widely used fluoropolymers. man.ac.uk The molecule could be used to modify the surfaces of metals, silicon wafers, or polymers. After hydrolysis to the carboxylic acid, it could be grafted onto surfaces to create self-assembled monolayers (SAMs) or polymer brushes, leading to materials with tailored wettability and friction characteristics. Such functionalized surfaces are valuable in microfluidics, anti-fouling coatings for marine applications, and biomedical implants.

Adhesives and Sealants: In polymer chemistry, fluorinated monomers are used to create materials with high-performance characteristics. While not a monomer itself, this compound could be incorporated as an additive or a side-chain in a larger polymer to modify its bulk properties. The fluorinated segment can enhance the chemical resistance and thermal stability of adhesives and sealants.

Biomaterials: The low surface energy and chemical inertness imparted by fluorine are highly desirable in biomaterials to reduce protein adsorption and cellular adhesion. This can prevent the foreign body response and improve the biocompatibility of medical devices. The compound could be used to create hydrophobic and non-fouling surfaces on materials intended for biological contact.

Table 2: Influence of Structural Features on Material Properties

| Structural Feature | Resulting Property | Potential Application Area |

|---|---|---|

| Trifluorophenyl Group | Low surface energy, hydrophobicity, oleophobicity | Water-repellent coatings, anti-fouling surfaces |

| Trifluorophenyl Group | High thermal stability, chemical inertness | High-performance polymers, durable sealants |

| Butanoate Spacer | Flexibility, linkage point | Grafting to surfaces, polymer side-chains |

| Ether Linkage | Chemical stability | Stable integration into larger material systems |

Potential in Organic Electronics and Optoelectronic Devices

The introduction of fluorine atoms into organic molecules has a profound impact on their electronic properties, a feature that is heavily exploited in the field of organic electronics. The fluorine atoms in this compound are strongly electron-withdrawing, which significantly lowers the energy levels of the π-system of the phenyl ring (the Highest Occupied and Lowest Unoccupied Molecular Orbitals, HOMO and LUMO).

This ability to tune electronic energy levels is critical for designing materials for a range of devices:

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with deep HOMO levels are required for use as host materials for phosphorescent emitters or as electron-transporting/hole-blocking layers. By incorporating a unit like 2,3,4-trifluorophenoxy into a larger conjugated molecule, its HOMO level can be lowered, improving charge injection/transport balance and device efficiency. Fluoride (B91410) materials are noted for their advantages in photonic applications due to properties like high thermal stability and potential for high quantum efficiencies. researchgate.net

Organic Field-Effect Transistors (OFETs): The stability of organic semiconductors, particularly against ambient oxygen and moisture, is a major challenge. Fluorination can enhance the environmental stability of these materials. Furthermore, the strong electron-withdrawing nature of the trifluorophenoxy group can help create n-type (electron-transporting) semiconductors, which are less common and often less stable than their p-type (hole-transporting) counterparts.

The compound itself is not a functional electronic material but serves as a critical building block. Synthesizing larger, conjugated systems that incorporate the 2,3,4-trifluorophenoxy moiety could lead to a new class of high-performance materials for various optoelectronic applications. Fluorinated compounds are recognized as attractive and useful materials for energy conversion technologies. researchgate.net

Table 3: Role of Fluorination in Tuning Electronic Properties

| Property | Effect of Trifluorophenyl Group | Application Impact |

|---|---|---|